3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine

Catalog No.
S3260702
CAS No.
79742-05-5
M.F
C5H10N4O2S
M. Wt
190.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine

CAS Number

79742-05-5

Product Name

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine

IUPAC Name

5-propylsulfonyl-1H-1,2,4-triazol-3-amine

Molecular Formula

C5H10N4O2S

Molecular Weight

190.22

InChI

InChI=1S/C5H10N4O2S/c1-2-3-12(10,11)5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9)

InChI Key

YHRZNUHIIXKQFC-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)C1=NC(=NN1)N

solubility

not available
  • Scientific databases like SciFinder or Google Scholar don't yield any significant results for research articles directly mentioning this compound.

This doesn't necessarily mean the compound has no research applications, but it suggests it's either a niche molecule with limited research focus or a recently synthesized one.

Finding Information on New Research Chemicals

If you're interested in staying updated on potential future research on 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine, here are some resources:

  • Chemical synthesis databases: Track newly synthesized compounds like Chemistry Europe
  • Patent databases: Patents sometimes disclose novel compounds and their potential applications

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine features a triazole ring with a propylsulfonyl group attached at the 3-position and an amino group at the 5-position. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis.

The chemical behavior of 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine can be influenced by its functional groups. Typical reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions with electrophiles.
  • Acid-Base Reactions: The amino group can act as a base, while the sulfonyl group can engage in acid-base interactions.
  • Condensation Reactions: The compound may undergo condensation with carbonyl compounds to form imines or related structures.

Compounds containing triazole rings are known for their broad biological activities. 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine exhibits:

  • Antimicrobial Activity: Similar triazole derivatives have been shown to possess significant antibacterial and antifungal properties.
  • Anticancer Potential: Triazoles are often explored for their anticancer effects due to their ability to inhibit various enzymes involved in cancer progression.
  • Enzyme Inhibition: The compound may interact with specific enzymes, similar to other triazole derivatives that inhibit fungal cytochrome P450 enzymes.

The synthesis of 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine can be achieved through several methods:

  • Multicomponent Reactions: Combining propylsulfonamide with hydrazine derivatives and appropriate carbon sources can yield the desired triazole.
  • Cyclization Reactions: Starting from suitable precursors like propylsulfonamide and azides under catalytic conditions can facilitate the formation of the triazole ring .
  • Functionalization of Existing Triazoles: Modifying existing triazole compounds through sulfonation reactions can produce this specific derivative.

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties may be useful in developing fungicides or herbicides.
  • Material Science: The compound could serve as a building block for synthesizing novel materials with specific properties.

Interaction studies involving 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine focus on its binding affinity to various biological targets. These studies may include:

  • Molecular Docking Studies: To predict how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: To evaluate its biological efficacy against microbial strains or cancer cell lines.

Such studies help elucidate the mechanism of action and therapeutic potential of this compound.

Similar Compounds

Several compounds share structural similarities with 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Amino-1H-1,2,4-triazoleAmino-substitutedKnown for herbicidal properties
3-(Methylthio)-1H-1,2,4-triazol-5-amineThioether-substitutedExhibits antifungal activity
3-(Phenyl)-1H-1,2,4-triazol-5-aminePhenyl-substitutedUsed as a synthon for complex synthesis

These compounds illustrate the diversity within the triazole family while highlighting the unique characteristics of 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine due to its specific substituents.

XLogP3

0.1

Dates

Last modified: 08-19-2023

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